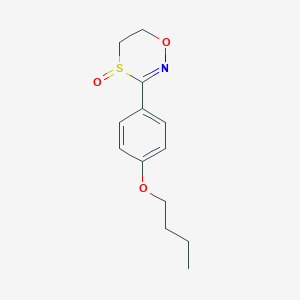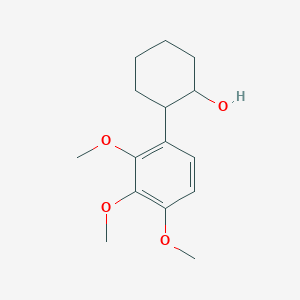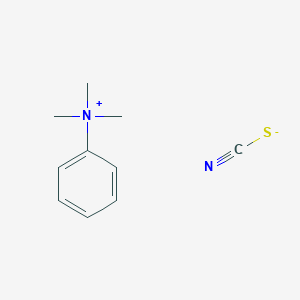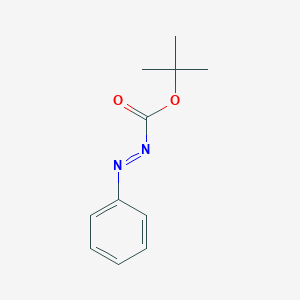
Diazenecarboxylic acid, phenyl-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazenecarboxylic acid, phenyl-, 1,1-dimethylethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from diazenecarboxylic acid and phenyl, with a 1,1-dimethylethyl group attached to the ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diazenecarboxylic acid, phenyl-, 1,1-dimethylethyl ester can be achieved through the esterification of diazenecarboxylic acid with phenyl and 1,1-dimethylethyl alcohol. The reaction typically involves the use of an acid catalyst such as concentrated sulfuric acid or dry hydrogen chloride gas. The esterification reaction is both slow and reversible, requiring careful control of reaction conditions to maximize yield .
Industrial Production Methods
In an industrial setting, the production of this ester may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and advanced distillation methods may be employed to streamline the production process and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Diazenecarboxylic acid, phenyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester under acidic or basic conditions to form amides and other esters
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other esters
Aplicaciones Científicas De Investigación
Diazenecarboxylic acid, phenyl-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in esterification and substitution reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals
Propiedades
Número CAS |
92491-22-0 |
|---|---|
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
tert-butyl N-phenyliminocarbamate |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
FEPHVSQRTAXHBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N=NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


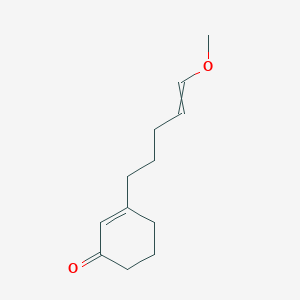
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)
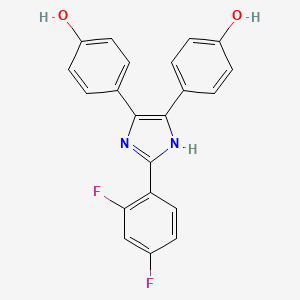
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)


![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)

